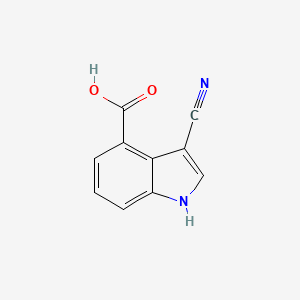

3-Cyano-1H-indole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-1H-indole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c11-4-6-5-12-8-3-1-2-7(9(6)8)10(13)14/h1-3,5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVNJBVXUPJABL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=C2C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652997 | |

| Record name | 3-Cyano-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889942-85-2 | |

| Record name | 3-Cyano-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyano-1H-indole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Cyano 1h Indole 4 Carboxylic Acid and Analogues

Strategic Approaches to Indole (B1671886) Ring System Construction

The synthesis of the indole core is a cornerstone of heterocyclic chemistry. Over the years, a variety of methods have been developed, ranging from classical name reactions to modern catalytic systems.

Evolution of Classical Indole Syntheses

Classical methods for indole synthesis, while sometimes limited in scope or requiring harsh conditions, have laid the groundwork for modern advancements. Many of these traditional syntheses, such as the Bartoli, Leimgruber-Batcho, and Reissert methods, often begin with ortho-substituted nitroarenes. nih.gov

| Classical Indole Synthesis | Description | Key Features |

| Fischer Indole Synthesis | The acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. | One of the oldest and most versatile methods. |

| Reissert Indole Synthesis | Involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) followed by reductive cyclization. The original procedure can be challenging, leading to the development of alternative methods. rsc.org | A two-step process leading to indole-2-carboxylic acids. |

| Larock Indole Synthesis | A palladium-catalyzed annulation of an o-haloaniline with an alkyne. | Offers good regioselectivity and functional group tolerance. |

| Cadogan-Sundberg Indole Synthesis | Involves the deoxygenative cyclization of o-nitrostyrenes using trivalent phosphorus reagents like triethyl phosphite. rsc.orgresearchgate.net This reaction proceeds through a nitroso intermediate which then undergoes a 6-electron thermal ring closure. rsc.org | Can be performed under milder conditions and has been adapted for use with transition metal catalysts. rsc.org |

These classical methods have been continually refined and modified to improve yields, expand substrate scope, and simplify procedures. For instance, modifications to the Reissert synthesis have been developed to overcome its initial challenges. rsc.org

Modern Catalytic Methods for Indole Formation

The advent of transition metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, higher efficiency, and greater control over regioselectivity.

Palladium-Catalyzed Methods: Palladium catalysts are widely used in C-C and C-N bond-forming reactions crucial for indole synthesis. The Buchwald-Hartwig amination, for example, can be employed to introduce substituted anilines in the synthesis of complex indole derivatives. rsc.org Palladium-catalyzed reactions are also central to strategies involving direct C-H functionalization. nih.gov

Rhodium-Catalyzed Methods: Rhodium catalysts have shown utility in the C-H activation of indoles, enabling functionalization at various positions. acs.org For instance, rhodium(III) catalysis has been used for the C4-alkylation of indoles. semanticscholar.org

Copper-Catalyzed Methods: Copper catalysts offer a cost-effective alternative to palladium and rhodium for certain transformations. They have been used in conjunction with palladium to achieve arylation at the C6 position of the indole ring. nih.gov

Regioselective Functionalization for 4-Carboxylic Acid and 3-Cyano Substitution

The precise installation of substituents at the C-3 and C-4 positions of the indole ring is a significant challenge due to the inherent reactivity of the pyrrole (B145914) moiety, which typically favors functionalization at C-2 or C-3. nih.gov

Direct C-H Activation and Functionalization Strategies at C-4 and C-3 Positions

Direct C-H activation has emerged as a powerful tool for the regioselective functionalization of indoles, avoiding the need for pre-functionalized starting materials. nih.gov

C-4 Functionalization: The functionalization of the C-4 position is particularly challenging due to its location on the less reactive benzene (B151609) core. nih.gov However, significant progress has been made using directing groups. A pivaloyl group at the C-3 position, for instance, can direct the regioselective arylation of indoles at the C-4 position. nih.govresearchgate.net This strategy has been successfully employed using palladium catalysts. nih.gov Similarly, rhodium-catalyzed methods have been developed for the direct C-H functionalization at the C4 position of unprotected indoles. acs.org The use of a transient directing group, such as glycine (B1666218), has also enabled the C4-arylation of indoles. nih.gov

C-3 Functionalization: The C-3 position is inherently more reactive than the C-4 position. nih.gov Direct C-H functionalization at this position is well-established. For the introduction of a cyano group, various methods can be employed, though direct C-H cyanation can be complex. Often, the cyano group is introduced via a precursor, such as a formyl or halide group.

Introduction of Carboxylic Acid Moieties on Indole Scaffolds

The introduction of a carboxylic acid group onto the indole scaffold can be achieved through various synthetic routes.

One common approach involves the hydrolysis of a corresponding ester or nitrile. nih.gov For instance, an indole-4-carboxylate ester can be hydrolyzed to the desired carboxylic acid. nih.gov Another strategy is the carboxylation of an organometallic indole intermediate.

One-Pot Cascade Methods for Indole-3-carboxylic Acids (via carbon atom translocation)

A notable and innovative approach for the synthesis of indole-3-carboxylic acids involves a one-pot cascade reaction utilizing isatins and dimethyl sulfoxide (B87167) (DMSO). rsc.org This method proceeds through a one-carbon atom translocation. The reaction involves the in situ generation of an α,β-unsaturated methylvinylsulfoxide, followed by amide bond cleavage and subsequent ring closure to furnish the indole-3-carboxylic acid. rsc.org This unorthodox approach provides a robust route to these valuable compounds. rsc.org

Approaches for Indole-2-carboxylic Acid Ester Synthesis

The synthesis of indole-2-carboxylic acid esters is a fundamental step in the construction of many complex indole derivatives. Traditional methods like the Fischer and Reissert syntheses often require harsh reaction conditions, such as high temperatures and long reaction times, and can result in low yields or issues with regioselectivity. tandfonline.com To overcome these limitations, modern approaches have been developed that offer milder conditions and improved efficiency.

One notable method involves the lateral lithiation of N-Boc protected toluidines. tandfonline.comtandfonline.com This strategy provides rapid access to indole-2-carboxylic acid esters. tandfonline.com The process begins with the lithiation of an N-Boc protected toluidine using sec-butyllithium (B1581126) (s-BuLi), followed by quenching with diethyl oxalate. tandfonline.comtandfonline.com Subsequent dehydration, often using trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH2Cl2), affords the desired indole-2-carboxylate. tandfonline.com This methodology has been shown to be effective for a variety of substituted toluidines. tandfonline.com

Another approach is the photochemical cyclization of 2-anilinoacetoacetates, which serves as a useful alternative to the traditional Bischler indole synthesis. combichemistry.com This method is significant as it represents the first reported synthesis of N-unsubstituted indoles via photochemical means and allows for carbon-carbon bond formation without the need for strong acids. combichemistry.com A key advantage of this photochemical method is its effectiveness with electron-deficient aniline (B41778) derivatives, which typically perform poorly in the Bischler synthesis. combichemistry.com

The following table summarizes key aspects of these modern synthetic approaches for indole-2-carboxylic acid esters:

| Method | Key Reagents | Advantages | Reference |

| Lateral Lithiation | N-Boc protected toluidines, s-BuLi, diethyl oxalate, TFA | Rapid, mild conditions | tandfonline.comtandfonline.com |

| Photochemical Cyclization | 2-Anilinoacetoacetates | No strong acids required, effective for electron-deficient anilines | combichemistry.com |

These advanced methods provide chemists with versatile tools for the efficient synthesis of indole-2-carboxylic acid esters, which are crucial intermediates for more complex targets like 3-Cyano-1H-indole-4-carboxylic acid.

Integration of Cyano Functionalities into the Indole Core

The introduction of a cyano group at the C3-position of the indole ring is a critical transformation for the synthesis of 3-cyanoindole (B1215734) derivatives. This functional group serves as a versatile precursor for a wide array of other functionalities. researchgate.net Several strategies have been developed for the cyanation of the indole core, which can be broadly categorized into methods involving nucleophilic substitution and cyclization, and the formation from pre-functionalized precursors.

One prominent approach for constructing 3-cyanoindoles involves the cyclization of suitably substituted precursors. A one-pot, two-step procedure has been reported for the synthesis of 1,2-disubstituted-3-cyanoindoles starting from N-(o-tolyl)benzamides. nih.govacs.org This method is operationally simple and avoids the use of transition metals, providing good yields of the desired products from readily available starting materials. nih.govacs.org The process involves reacting a benzyl (B1604629) bromide with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO), followed by the addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBN) to facilitate the cyclization. nih.govacs.org

Another strategy involves the electrophilic cyclization of N,N-dialkyl-o-(1-alkynyl)anilines. nih.gov These precursors are synthesized via a Sonogashira cross-coupling reaction between terminal acetylenes and N,N-dialkyl-o-iodoanilines. nih.gov Subsequent treatment with an electrophile like iodine (I2) induces cyclization to form 3-iodoindoles. nih.gov While this method directly yields 3-iodoindoles, the underlying principle of cyclization of a pre-functionalized aniline derivative is relevant. The high nucleophilicity of the dialkylamino group is a key factor in the success of this cyclization. nih.gov

Radical cyclizations also offer a pathway to functionalized indoles. For instance, the conversion of 2-cyano-3-substituted indoles into spiro-annelated indolines can be achieved through nucleophilic-type radical cyclizations, demonstrating the reactivity of the indole core in cyclization reactions. acs.org

The direct cyanation of the indole C-H bond at the C3-position is a highly efficient and atom-economical approach. Palladium(II)-catalyzed C-H activation has been successfully employed for the direct C3-cyanation of indoles, including (N-H)-free indoles, affording 3-cyanoindoles in good to excellent yields. researchgate.net Copper(I) iodide has also been utilized as a mediator for the regioselective C3-cyanation of indoles, using benzyl cyanide as the cyanide source in an open-to-air system. researchgate.net

Furthermore, 3-cyanoacetyl indoles, which are readily prepared from the reaction of indoles with cyanoacetic acid, serve as versatile precursors for a variety of heterocyclic compounds. rsc.orgrsc.orgresearchgate.net These compounds can undergo multi-component reactions to construct complex molecular scaffolds. For example, the reaction of 3-cyanoacetyl indoles with aromatic aldehydes and other reagents can lead to the formation of pyran, pyridine, and pyrimidine (B1678525) derivatives fused to or substituted with the indole moiety. rsc.orgnih.gov

The table below provides a summary of different methods for introducing a cyano group into the indole core:

| Method | Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

| Nucleophilic Substitution & Cyclization | N-(o-tolyl)benzamides, Benzyl bromide | KCN, DBN | 1,2-disubstituted-3-cyanoindoles | nih.govacs.org |

| Electrophilic Cyclization | N,N-dialkyl-o-(1-alkynyl)anilines | I2 | 3-Iodoindoles | nih.gov |

| Palladium-Catalyzed C-H Cyanation | Indoles | PdCl2(NH2CH2COOH)2 | 3-Cyanoindoles | researchgate.net |

| Copper-Mediated C-H Cyanation | Indoles, Benzyl cyanide | CuI | 3-Cyanoindoles | researchgate.net |

| From 3-Cyanoacetyl Indoles | 3-Cyanoacetyl indoles, Aldehydes, etc. | Various (e.g., piperidine, InCl3) | Various heterocyclic derivatives | rsc.orgnih.gov |

These diverse methodologies provide a robust toolkit for the synthesis of 3-cyanoindoles and their derivatives, paving the way for the creation of novel compounds with potential applications in various scientific fields.

Advanced Synthetic Techniques and Reaction Conditions

In recent years, the field of organic synthesis has witnessed a significant shift towards the adoption of more efficient and environmentally friendly techniques. tandfonline.comresearchgate.net This trend is particularly relevant in the synthesis of indole derivatives, given their importance in medicinal chemistry. openmedicinalchemistryjournal.comtandfonline.com Microwave-assisted synthesis and green chemistry approaches are at the forefront of this evolution, offering numerous advantages over traditional methods. researchgate.nettandfonline.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.nettandfonline.comnih.gov The application of microwave irradiation has been successfully extended to various classical indole syntheses, including the Fischer, Madelung, and Bischler-Mohlau reactions. nih.gov

For instance, an improved procedure for the synthesis of indole-2-carboxylic acid esters has been developed using controlled microwave irradiation. researchgate.net This method involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in the presence of an ionic liquid, such as 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([bmim]OH), under microwave conditions (100 W) at 50 °C. researchgate.net This approach offers high product yields (up to 97%) and short reaction times. researchgate.net

Similarly, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been optimized by exposing a neat mixture of enamines to microwave irradiation in a palladium-catalyzed intramolecular oxidative coupling reaction. mdpi.com This solvent-free approach provides excellent yields and high regioselectivity. mdpi.com Furthermore, microwave irradiation has been employed in Michael addition reactions to synthesize 3-(3-oxoaryl) indole derivatives and in the preparation of novel fluorinated indole derivatives, showcasing the broad applicability of this technique. tandfonline.com

The following table highlights some examples of microwave-assisted synthesis of indole derivatives:

| Reaction Type | Reactants | Catalyst/Solvent | Conditions | Key Advantage | Reference |

| Indole-2-carboxylic acid ester synthesis | 2-halo aryl aldehydes/ketones, ethyl isocyanoacetate | CuX, [bmim]OH | 100 W, 50 °C | High yields, short reaction time | researchgate.net |

| 2-Methyl-1H-indole-3-carboxylate synthesis | Enamines | Palladium catalyst | Neat, microwave irradiation | Excellent yields, high regioselectivity | mdpi.com |

| Michael Addition | 2-Phenylindole, chalcones | ZrCl4 | Solvent-free, 280 W | High yields | tandfonline.com |

| Fluorinated Indole Synthesis | 5-Fluoroindoline-2,3-dione, anilines | CuPy2Cl2 | Ethanol, 60 °C, 200 W | Good yields | tandfonline.com |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of indole synthesis, this translates to the use of environmentally benign solvents like water, biodegradable catalysts, and solvent-free reaction conditions. openmedicinalchemistryjournal.comresearchgate.net

The synthesis of indolemethane derivatives, for example, has been achieved using a recyclable and biodegradable glycerol-based carbon solid acid catalyst under solvent-free conditions at room temperature. nih.gov This method offers excellent yields in a very short reaction time (5 minutes). nih.gov Another green approach involves the use of polyethylene (B3416737) glycol 400 (PEG-400) as a reaction promoter and medium for the synthesis of 3-substituted indoles via a multicomponent reaction, which proceeds without a catalyst. openmedicinalchemistryjournal.com

Water, as a solvent, has been utilized in the three-component reaction of an indole, an aldehyde, and malononitrile (B47326) (or ethyl 2-cyanoacetate) catalyzed by 2-pyrrolecarbaldiminato-Cu(II) to produce 3-substituted indoles in good to excellent yields. researchgate.net The use of ionic liquids, often in conjunction with microwave irradiation, also represents a greener alternative to volatile organic solvents. openmedicinalchemistryjournal.comresearchgate.netresearchgate.net These approaches not only minimize the environmental impact but also often lead to improved reaction efficiency and easier product isolation. researchgate.netresearchgate.net

The following table summarizes some green synthesis approaches for indole derivatives:

| Approach | Key Features | Example Reaction | Reference | | --- | --- | --- | | Biodegradable Catalyst | Recyclable, solvent-free, room temperature | Synthesis of indolemethanes with glycerol-based carbon sulfonic acid | nih.gov | | Green Reaction Medium | Catalyst-free, use of PEG-400 | Synthesis of 3-substituted indoles | openmedicinalchemistryjournal.com | | Aqueous Synthesis | Use of water as a solvent | Three-component synthesis of 3-substituted indoles | researchgate.net | | Ionic Liquids | Reusable solvent, often with microwave irradiation | Synthesis of indole-2-carboxylic acid esters | researchgate.net |

The adoption of these advanced synthetic techniques and green chemistry principles is instrumental in developing sustainable and efficient routes to valuable indole compounds like this compound and its analogues.

Multicomponent Reactions (MCRs) for Indole Construction

Multicomponent reactions (MCRs) are highly efficient chemical transformations wherein three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the initial components. These reactions are of significant interest in medicinal and organic chemistry due to their atom economy, operational simplicity, and ability to rapidly generate complex molecular scaffolds from simple starting materials.

A comprehensive review of the scientific literature indicates that while MCRs are a widely employed strategy for the synthesis of diverse indole derivatives, a direct, one-pot multicomponent reaction specifically for the construction of this compound has not been prominently reported. The unique substitution pattern of a cyano group at the 3-position and a carboxylic acid at the 4-position of the indole ring presents a significant challenge for existing MCR methodologies.

While various MCRs, such as the Ugi, Passerini, and other named reactions, have been successfully applied to the synthesis of indoles with different substitution patterns, their application to achieve the specific 3-cyano-4-carboxy-indole framework in a single step is not documented in the reviewed literature. For instance, some multicomponent approaches yield indole-3-carboxylic acid derivatives or 3-cyanoacetyl indoles, but not the target compound directly. nih.govnih.govcaymanchem.comsigmaaldrich.com Similarly, syntheses of other indolecarboxylic acids, such as indole-2-carboxylic acid and indole-5-carboxylic acid, have been achieved through MCRs, but these methods are not directly applicable to the synthesis of the 4-carboxylic acid isomer with a concurrent 3-cyano group. rug.nlnih.gov

The development of a novel multicomponent reaction for the direct synthesis of this compound would be a valuable contribution to synthetic organic chemistry, providing a more streamlined and efficient route to this important heterocyclic building block. Future research in this area may focus on the design of new MCRs or the adaptation of existing ones to accommodate the specific functionalities required for the synthesis of this compound and its analogues.

Spectroscopic and Advanced Structural Characterization of 3 Cyano 1h Indole 4 Carboxylic Acid and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms.

The ¹H NMR spectrum of an indole (B1671886) system reveals characteristic chemical shifts for the protons of the heterocyclic and benzene (B151609) rings. The indole NH proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. The protons on the aromatic rings exhibit complex splitting patterns (doublets, triplets, or multiplets) in the range of 7-8.5 ppm, with their specific shifts and coupling constants influenced by the substitution pattern. For instance, in indole derivatives, protons H-4 and H-7 often appear further downfield compared to H-5 and H-6. ipb.pt The presence of electron-withdrawing groups, such as a cyano or carboxylic acid group, will generally shift the signals of nearby protons to a higher frequency (downfield).

In ¹³C NMR spectroscopy, the carbon atoms of the indole ring system show distinct chemical shifts. Carboxyl carbons are typically found in the 165 to 185 δ range, while nitrile carbons absorb between 115 and 130 δ. libretexts.org The carbons of the indole ring itself resonate in the aromatic region (approximately 100-140 ppm), with the specific shifts dependent on the substituents. For example, the C2 and C3 carbons of the indole ring are sensitive to the nature of the substituent at these positions.

Interactive Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Indole-Carboxylic Acid Systems Note: The exact chemical shifts are dependent on the solvent and the specific substitution pattern of the molecule.

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Indole NH | >10 (broad singlet) | - |

| Aromatic CH | 7.0 - 8.5 | 100 - 140 |

| Carboxyl OH | 10 - 13 (broad singlet) | - |

| Carboxyl C=O | - | 165 - 185 libretexts.orgoregonstate.edu |

| Cyano C≡N | - | 115 - 130 libretexts.org |

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other in the molecule. This is particularly useful for assigning protons within the aromatic spin systems of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is invaluable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, which can help to determine the three-dimensional structure and conformation of the molecule. diva-portal.org

These advanced techniques, when used in combination, provide a detailed and confirmed structural assignment for complex indole derivatives. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 3-Cyano-1H-indole-4-carboxylic acid, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula (C₁₀H₆N₂O₂). uni.lu

Electron impact (EI) ionization is a common method used in mass spectrometry. The fragmentation of indole derivatives under EI conditions often follows predictable pathways. For indole-3-carboxylic acids, a characteristic fragmentation is the loss of a water molecule (H₂O) or a hydroxyl radical (•OH) from the molecular ion. researchgate.net The loss of carbon dioxide (CO₂) from the carboxylic acid group is also a common fragmentation pathway. libretexts.orgyoutube.comyoutube.com The presence of the cyano group will also influence the fragmentation, and the resulting fragmentation pattern provides a "fingerprint" that can be used to confirm the structure of the molecule.

Interactive Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass to charge ratio) |

| [M+H]⁺ | 187.05020 |

| [M+Na]⁺ | 209.03214 |

| [M-H]⁻ | 185.03564 |

| [M+NH₄]⁺ | 204.07674 |

| [M+K]⁺ | 225.00608 |

| [M+H-H₂O]⁺ | 169.04018 |

| [M+HCOO]⁻ | 231.04112 |

Data sourced from PubChemLite and predicted using CCSbase. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will show characteristic absorption bands for the N-H, C≡N, and C=O functional groups.

N-H Stretch: The N-H stretch of the indole ring typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹.

O-H Stretch: The O-H stretch of the carboxylic acid group is a very broad absorption that typically spans from 2500 to 3300 cm⁻¹, often overlapping with the C-H stretching vibrations. libretexts.orgspectroscopyonline.com

C≡N Stretch: The cyano group exhibits a sharp, and intense absorption in the range of 2200-2260 cm⁻¹. libretexts.org This is a highly diagnostic peak.

C=O Stretch: The carbonyl (C=O) stretch of the carboxylic acid is a strong, sharp absorption typically found between 1680 and 1710 cm⁻¹. libretexts.orgspectroscopyonline.com Conjugation with the indole ring may shift this absorption to a slightly lower frequency.

C-N and C-O Stretches: The C-N and C-O single bond stretches will appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

The combination of these characteristic bands provides strong evidence for the presence of the key functional groups in this compound. nih.gov

Interactive Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Indole N-H Stretch | 3300 - 3500 | Medium to Strong |

| Carboxylic Acid O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Cyano C≡N Stretch | 2200 - 2260 | Sharp, Strong |

| Carboxylic Acid C=O Stretch | 1680 - 1710 | Strong |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium to Weak |

| C-O Stretch | 1210 - 1320 | Strong |

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities or byproducts from a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. sielc.comselleckchem.com For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with a small amount of acid, such as formic or acetic acid, to ensure the carboxylic acid is protonated). The purity of the sample is determined by the area of the peak corresponding to the compound of interest relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. acs.orgnih.gov This allows for the direct confirmation of the molecular weight of the compound as it elutes from the chromatography column, providing a high degree of confidence in the identity of the peak.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that uses smaller stationary phase particles and higher pressures than HPLC. nih.govmdpi.com This results in faster analysis times, better resolution, and increased sensitivity, making it a powerful tool for the rapid purity assessment of compounds like this compound.

Computational and Theoretical Investigations of Cyanoindole Carboxylic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the behavior of complex organic molecules, including indole (B1671886) derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For indole systems, DFT has been successfully applied to study reaction mechanisms and enantioselectivity, for instance in Friedel-Crafts reactions. nih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the most likely pathways for chemical transformations. For a molecule such as 3-Cyano-1H-indole-4-carboxylic acid, DFT could be used to model various reactions, such as further functionalization of the indole ring or reactions involving the carboxylic acid or cyano groups.

Studies on substituted indoles have used DFT to calculate thermodynamic properties like heats of formation, often employing isodesmic reactions to ensure accuracy. The stability of different isomers and tautomers can be assessed by comparing their calculated energies. For example, investigations into the pyrolysis of indole have used DFT to identify key hydrogen-migration tautomers and transition states that govern the formation of observed products. etsu.edu Such calculations could predict the relative stability of positional isomers of cyano-indole-carboxylic acid and the energetic barriers to their interconversion. The choice of functional and basis set is critical for obtaining reliable results, with B3LYP being a commonly used functional for organic molecules. etsu.edu

Table 1: Representative Parameters in DFT Studies of Indole Systems

| Parameter | Typical Values/Methods | Purpose |

| Functional | B3LYP, M06-2X, ωB97X-D | Approximates the exchange-correlation energy, a key component of the total electronic energy. |

| Basis Set | 6-31G*, 6-311+G(d,p), cc-pVTZ | Defines the set of mathematical functions used to build molecular orbitals. |

| Solvation Model | PCM, SMD | Accounts for the effect of a solvent on the molecule's geometry and energetics. |

| Calculation Type | Geometry Optimization, Frequency, Transition State | To find the lowest energy structure, confirm its nature, and locate the saddle point for a reaction. |

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. An analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. youtube.comyoutube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, the indole ring system is inherently electron-rich. However, the presence of both a cyano group at the 3-position and a carboxylic acid group at the 4-position significantly modulates its electronic properties. Both substituents are electron-withdrawing, which would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted indole.

HOMO: The HOMO is likely to be a π-orbital distributed across the indole ring system. The electron-withdrawing groups would reduce its energy, making the molecule less susceptible to electrophilic attack than a simple indole.

LUMO: The LUMO will also be a π-antibonding orbital. Its energy will be significantly lowered by the cyano and carboxylic acid groups, making the molecule a better electron acceptor. The LUMO's density is expected to be significant on the C2-C3 bond and on the atoms of the electron-withdrawing substituents.

The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's color and photochemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule can be excited by lower-energy light. youtube.com DFT calculations can provide quantitative values for these orbital energies and visualize their spatial distribution, offering a detailed picture of the molecule's electronic landscape. researchgate.net

Molecular Modeling Studies (focused on chemical interactions and binding modes)

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These studies are crucial for understanding how a molecule like this compound might interact with other molecules.

While avoiding specifics of biological targets, we can analyze the potential non-covalent interactions that this compound can form. These interactions are fundamental to its chemical behavior in a condensed phase.

Hydrogen Bonding: The molecule has multiple sites for hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor (the -OH proton) and acceptor (the carbonyl oxygen). The indole N-H group is also a hydrogen bond donor. The nitrogen atom of the cyano group can act as a hydrogen bond acceptor. These capabilities allow for the formation of strong and directional interactions with complementary functional groups.

π-π Stacking: The planar, aromatic indole ring is capable of engaging in π-π stacking interactions with other aromatic systems. This is a common interaction motif in many chemical and biological systems. rsc.org

Ionic Interactions: The carboxylic acid group can be deprotonated to form a carboxylate anion, which can then participate in strong ionic interactions (salt bridges) with cationic species.

Dipole-Dipole Interactions: The cyano group possesses a strong dipole moment, which can lead to significant dipole-dipole interactions.

Molecular docking and dynamics simulations, even with generic protein active site models, can reveal preferred binding geometries and the relative importance of these different interactions. nih.gov

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.comlibretexts.org For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the carboxylic acid group to the indole ring.

The relative orientation of the carboxylic acid group with respect to the adjacent cyano group is critical. Steric hindrance between the carbonyl oxygen of the carboxylic acid and the cyano group would destabilize conformations where these groups are in close proximity. organicchemistrytutor.com Conversely, a conformation that allows for an intramolecular hydrogen bond between the carboxylic acid proton and the cyano nitrogen might be particularly stable.

Computational methods can be used to generate a potential energy surface by systematically rotating the C4-COOH bond. This allows for the identification of low-energy (stable) and high-energy (unstable) conformations. The results of such an analysis would provide a "conformational landscape," indicating the most probable shapes the molecule will adopt in solution. chemistrysteps.com

Structure-Activity Relationship (SAR) Studies from a Molecular Design Perspective

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its properties and activities. nih.govnih.govacs.org From a molecular design perspective, SAR provides a rational basis for optimizing a lead compound. For this compound, a hypothetical SAR exploration could involve modifying its three key components: the indole scaffold, the cyano group, and the carboxylic acid group.

Table 2: Illustrative SAR Insights for a Cyano-Indole Carboxylic Acid Scaffold

| Modification | Potential Impact on Molecular Properties | Rationale for Design |

| Relocate Cyano Group (e.g., to C5, C6) | Alters the electronic distribution and dipole moment of the molecule. Changes the steric environment around the carboxylic acid. | To probe the importance of the cyano group's position for specific interactions and to fine-tune the molecule's polarity. |

| Replace Cyano Group (e.g., with -CF3, -Cl, -H) | Modifies the electron-withdrawing strength, size, and lipophilicity at the 3-position. A trifluoromethyl group is a strong electron-withdrawing group and a hydrogen bond acceptor, while a halogen offers different steric and electronic profiles. | To determine the optimal electronic and steric requirements at this position. |

| Modify Carboxylic Acid (e.g., to ester, amide) | Eliminates the acidic proton and the ability to form a carboxylate. An ester or amide would change the hydrogen bonding pattern from donor/acceptor to primarily acceptor. This also increases lipophilicity. | To assess the importance of the acidic nature and specific hydrogen bonding capabilities of the carboxylic acid for its interactions. nih.gov |

| Substitute on Indole Ring (e.g., at N1, C5, C6) | Introduces new functional groups that can form additional interactions, alter solubility, or block metabolic pathways. Substitution at N1 removes a hydrogen bond donor. | To explore new interaction points, improve physicochemical properties, or enhance stability. nih.gov |

Correlating Structural Modifications with Chemical Reactivity or Synthetic Yields

Quantum chemical calculations are a cornerstone for predicting how modifications to the indole scaffold influence reactivity. Methods like Density Functional Theory (DFT) are used to determine the electronic structure and energy of molecules, which in turn dictates their chemical behavior. nih.gov

A key concept in understanding chemical reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and location of these orbitals can indicate the most reactive parts of a compound. mdpi.com For indole derivatives, the HOMO surfaces are often located on the indole core, indicating its nucleophilic character, while LUMO surfaces are typically situated on the indole system and its substituents. mdpi.com

Structural modifications, such as the introduction of electron-withdrawing groups like the cyano (-CN) and carboxylic acid (-COOH) groups in this compound, significantly alter the electronic landscape of the indole ring. These groups generally lower the HOMO and LUMO energy levels, which can affect the molecule's susceptibility to nucleophilic or electrophilic attack.

Computational models can also predict the regioselectivity of reactions. For instance, in nucleophilic additions to "indolynes" (aryne derivatives of indoles), distortion energies—the energy required to deform the aryne into the geometry of the transition state—can control and predict the position of nucleophilic attack. nih.gov This model has been used to design substituted indolynes that exhibit enhanced regioselectivity. nih.gov

The following table illustrates how theoretical parameters can be correlated with reactivity for substituted indole systems.

| Structural Modification | Predicted Effect on Reactivity | Theoretical Basis |

| Addition of Electron-Withdrawing Group (e.g., -CN, -COOH) | Decreases nucleophilicity of the indole ring; may activate the benzene (B151609) ring for nucleophilic substitution. | Lowers HOMO/LUMO energy levels, alters charge distribution. mdpi.com |

| Change in Substituent Position (e.g., C4 vs. C5 vs. C6) | Alters regioselectivity of subsequent reactions. | Changes in distortion energies for transition states. nih.gov |

| N-alkylation or N-arylation | Can influence steric hindrance and electronic properties, affecting synthetic yields. | Modifies access to reactive sites and alters orbital energies. |

| Introduction of bulky groups near the reactive center | May decrease reaction yields due to steric hindrance. | Steric parameters calculated via molecular modeling. researchgate.net |

This table presents generalized principles from computational studies on indole systems; specific outcomes for this compound would require dedicated modeling.

Design Principles for Modulating Molecular Properties

Computational modeling is not just for prediction; it is a fundamental tool for the rational design of molecules with specific desired properties. By understanding the structure-property relationships, chemists can strategically modify a core scaffold like this compound to fine-tune its characteristics for various applications.

One of the key design principles involves modulating the electronic properties. The inherent characteristics of the indole ring can be systematically altered. For example, while the indole heterocycle is typically exploited for its nucleophilic character, the generation of indolyne intermediates can render it susceptible to attack by nucleophiles, a concept known as umpolung of reactivity. nih.gov

Molecular properties such as binding affinity to a biological target can also be computationally guided. Molecular docking simulations are used to predict how a ligand binds to a protein's active site. researchgate.net These models can explain structure-activity relationships (SAR), where small changes to the molecule's structure lead to significant differences in biological activity. For example, studies on indole-based inhibitors have shown that the presence and position of certain groups are critical for binding. nih.govnih.gov A computational pose can explain the observed SAR and guide the design of more potent compounds. nih.govacs.org

Key design principles for modulating properties in cyanoindole carboxylic acid systems include:

Hydrophobicity and Polarity: The balance of hydrophobic and polar groups is crucial. The log P (partition coefficient) is a parameter that can be calculated to predict a molecule's solubility and permeability, which are important for its pharmacokinetic profile. nih.gov

Electronic Properties: As discussed, electron-donating and electron-withdrawing groups can be used to tune the molecule's reactivity and interaction capabilities. Quantum-mechanical analyses can predict parameters like the heat of formation and dipole moment, which have been correlated with antioxidant efficacy in indole compounds. nih.gov

Hydrogen Bonding: The introduction or removal of hydrogen bond donors and acceptors (like the -COOH and -NH groups) can be used to enhance binding affinity to specific biological targets. Docking studies can identify key interactions, such as those between a carboxylic acid group and arginine residues in an enzyme active site. researchgate.net

Data-Driven and Machine Learning Approaches in Indole Chemistry

The fields of chemistry and drug discovery are increasingly leveraging data-driven and machine learning (ML) approaches to accelerate progress. mdpi.com These technologies can analyze vast datasets to uncover patterns, predict outcomes, and design novel molecules and processes, moving beyond traditional, often time-consuming, trial-and-error methods. aiche.org

Predictive Modeling for Catalyst Design and Reaction Outcomes

Machine learning is revolutionizing catalyst design and the prediction of reaction outcomes in organic synthesis, including the synthesis of complex indole derivatives. digitellinc.comresearchgate.net The core idea is to train algorithms on large datasets of known reactions and catalysts to enable them to make accurate predictions for new, unseen examples. psu.edu

Catalyst Design: The discovery of novel catalysts is crucial for developing efficient and sustainable chemical processes. aiche.org ML can accelerate this discovery by screening thousands of potential catalyst candidates computationally before any experimental testing is performed. nawihub.org The process typically involves:

Data Generation: A large dataset is created, often using high-throughput computational methods like DFT, to calculate the properties of many potential catalyst materials and their interactions with reactants. psu.edu

Model Training: An ML algorithm is trained on this data to learn the relationship between a catalyst's features (e.g., composition, structure, electronic properties) and its performance (e.g., activity, selectivity). researchgate.netpsu.edu

Prediction and Discovery: The trained model is then used to predict the performance of new, untested catalyst compositions, identifying the most promising candidates for experimental synthesis and validation. aiche.org This approach enables a paradigm shift in how catalysts are designed. psu.edu

Reaction Outcome Prediction: Predicting the products of a chemical reaction, especially a complex one, is a fundamental challenge in organic chemistry. youtube.comarxiv.org Sequence-to-sequence models, inspired by neural machine translation, can treat reaction prediction as a "translation" problem, converting a set of reactants into a set of products. youtube.comrsc.org Recent models like Reactron go a step further by predicting the underlying electron movements (the reaction mechanism), providing deeper chemical insight. arxiv.orgarxiv.org These fully data-driven models can achieve high accuracy without relying on predefined reaction templates, and they can even predict outcomes for molecules the model has never seen before. youtube.com

The following table outlines a typical workflow for predictive modeling in catalyst design for indole synthesis.

| Step | Description | Key Technologies/Methods |

| 1. Define Chemical Space | Identify the class of catalysts (e.g., intermetallic compounds, metal complexes) and reactions (e.g., indole cyclization) to be investigated. psu.edu | Chemical knowledge, literature review. |

| 2. High-Throughput Screening | Computationally generate a large dataset of catalyst properties and their predicted interactions with reaction intermediates. nawihub.org | Density Functional Theory (DFT), automated simulation workflows. |

| 3. Feature Engineering | Represent the chemical structures and properties in a machine-readable format (e.g., molecular fingerprints, graph representations). rsc.org | Cheminformatics libraries, deep learning embeddings. |

| 4. Model Training | Use the generated data to train a machine learning model to correlate catalyst features with performance metrics like reaction rate and yield. researchgate.net | Regression models, neural networks, gradient boosting. |

| 5. Validation and Selection | Use the model to screen a vast space of potential catalysts and identify a small number of top candidates for experimental validation. aiche.org | Predictive modeling, statistical analysis. |

| 6. Experimental Verification | Synthesize and test the most promising catalysts identified by the model to confirm their performance in the lab. psu.edu | Laboratory synthesis and reaction analysis. |

This table provides a generalized workflow for applying machine learning to catalyst design.

By integrating these computational and data-driven methods, researchers can significantly shorten the design-make-test-analyze cycle, leading to the faster discovery of efficient synthetic routes for complex molecules like this compound and its derivatives. rug.nl

Applications in Chemical Research and Materials Science

3-Cyano-1H-indole-4-carboxylic acid as a Versatile Synthetic Building Block

In the realm of organic synthesis, the value of a starting material is often judged by its ability to serve as a foundation for more complex structures. This compound excels in this role, acting as a robust scaffold for creating intricate molecules. The carboxylic acid group provides a handle for standard transformations like esterification and amidation, while the cyano group can be hydrolyzed, reduced, or used in cycloaddition reactions. libretexts.org

The indole-4-carboxylic acid framework is a key starting point for constructing elaborate polycyclic indole (B1671886) systems. For instance, researchers have demonstrated that methyl 1H-indole-4-carboxylate can be readily converted into a 3-formyl derivative through a Vilsmeier-Haack reaction. nih.govresearchgate.net This intermediate serves as a crucial precursor for acid-catalyzed cascade reactions, leading to the formation of novel, complex tetracyclic indole skeletons in a single, atom-economical step. nih.govresearchgate.netnih.gov The presence of the C3-cyano group in this compound offers an alternative functional handle that can be elaborated into different moieties, further expanding the range of accessible complex derivatives. This versatility is critical for generating molecules with unique three-dimensional shapes and biological activities. nih.gov

The synthesis of such fused indole systems is of significant interest due to their potential applications in medicinal chemistry and materials science. acs.org The ability to start from a relatively simple, functionalized indole like this compound and generate significant molecular complexity is a testament to its utility as a synthetic precursor.

The concept of privileged structures—molecular scaffolds that can bind to multiple biological targets—is central to modern drug discovery. The indole nucleus is a classic example of such a scaffold. mdpi.com this compound is an ideal platform for creating libraries of diverse compounds for biological screening.

A diversity-oriented synthesis approach allows medicinal chemists to systematically modify a core structure to explore chemical space and identify new bioactive agents. nih.gov The two distinct functional groups on this compound allow for orthogonal chemical reactions, where one group can be reacted while the other remains protected, and vice versa. This enables the systematic attachment of a wide variety of chemical fragments to different parts of the indole core. For example, the carboxylic acid can be converted into a library of amides or esters, while the cyano group can be transformed into amines or other heterocycles. This strategy provides an efficient route to a large number of structurally related yet diverse molecules, which is essential for discovering new drug candidates. nih.govnih.gov

| Modification Site | Potential Reaction | Resulting Functional Group |

| C4-Carboxylic Acid | Amide Coupling | Amides |

| Esterification | Esters | |

| Reduction | Alcohol | |

| C3-Cyano Group | Reduction | Amine |

| Hydrolysis | Carboxamide, Carboxylic Acid | |

| Cycloaddition | Tetrazoles, other heterocycles | |

| N1-Indole Nitrogen | Alkylation, Arylation | N-substituted indoles |

This interactive table illustrates potential diversification pathways for the this compound scaffold.

Role in Fragment-Based Drug Design Strategies (from a chemical synthesis perspective)

Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds in drug discovery. It involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent molecules. nih.gov

From a chemical synthesis perspective, this compound embodies the qualities of an ideal fragment. It possesses key functional groups—a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O, C≡N), and an aromatic system for potential π-stacking interactions—within a compact, rigid structure. nih.gov The indole-2-carboxylic acid scaffold, a close relative, has been successfully deconstructed from a known inhibitor and used as a starting fragment in an FBDD campaign to develop new, selective inhibitors. nih.gov

The synthetic utility of this compound in this context is paramount. The carboxylic acid and cyano groups serve as versatile chemical handles for "growing" the fragment. acs.org Chemists can selectively elaborate at these positions to extend the molecule into adjacent binding pockets of a target protein, optimizing interactions and increasing potency. nih.gov This synthetic tractability allows for the rapid and efficient exploration of structure-activity relationships, a critical step in the FBDD process. nih.govnih.gov

Potential in Novel Material Development

The unique electronic and photophysical properties of the indole ring have led to its incorporation into a variety of functional materials. The ability to tune these properties through chemical modification makes indole derivatives, including this compound, attractive candidates for the development of next-generation materials.

Indole-based structures are integral to the creation of functional organic materials. They are recognized as important motifs in materials with interesting physical and biological properties. acs.org For example, indole-based polymers have been synthesized that exhibit high thermal stability and strong solid-state fluorescence. rsc.org Some of these polymers possess good electroactivity, making them suitable for applications in electronics. rsc.org The introduction of specific functional groups can further tailor these properties. Functionalized carbolines, which are fused indole derivatives, are noted for their role in both bioactive compounds and functional materials with intriguing physical characteristics. acs.org

The development of materials with tailored optical and electronic properties is a major goal of materials science. Indole derivatives are promising in this area due to their tunable characteristics. uobasrah.edu.iq The optical properties, such as fluorescence and energy bandgaps, can be precisely controlled by adding different substituents to the indole ring. uobasrah.edu.iqresearchgate.net

Research has shown that introducing electron-donating or electron-withdrawing groups can significantly alter the electronic structure of the indole system. uobasrah.edu.iq The this compound molecule is a prime example of this design principle, featuring both an electron-withdrawing cyano group and a carboxylic acid group on the aromatic core. This substitution pattern can influence intramolecular charge transfer, which is a key mechanism for achieving desirable optical properties, including non-linear optical (NLO) responses. uobasrah.edu.iq The synthesis of indole derivatives as thin films has demonstrated their potential in optoelectronics and solar cell applications, with their optical energy bandgaps being tunable through chemical design. researchgate.netaun.edu.eg The strategic synthesis of such molecules allows for the creation of materials with specific light-absorbing or light-emitting characteristics. rsc.orgacs.org

| Indole Derivative Type | Potential Application | Key Property |

| Indole-based Polymers | Organic Light-Emitting Diodes (OLEDs) | Solid-state fluorescence, Electroactivity rsc.org |

| Substituted Indoles | Non-Linear Optical (NLO) Devices | Enhanced NLO response uobasrah.edu.iq |

| Indole-based Thin Films | Optoelectronics, Solar Cells | Tunable optical bandgaps researchgate.netaun.edu.eg |

| Indole Hydrazones | Chemical Sensors | Colorimetric ion detection acs.org |

This interactive table summarizes the potential applications of various indole derivatives in materials science based on their key properties.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to ensure complete conversion.

- Purify using recrystallization (e.g., acetic acid) or column chromatography .

(Basic) What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify substituent positions (e.g., cyano group at C3, carboxylic acid at C4). Deuterated DMSO or CDCl3 are common solvents.

- Discrepancy Note : Chemical shifts vary with solvent; compare against databases (e.g., SDBS) .

- X-ray Crystallography :

- Use SHELX software (SHELXL for refinement) to resolve crystal structures. Key parameters:

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | P2₁/c | |

| R factor | <0.05 (high precision) |

(Advanced) How can researchers address discrepancies in NMR data for this compound derivatives?

Answer:

Discrepancies often arise from:

- Solvent Effects : Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃).

- Tautomerism : Indole NH protons may exchange rapidly; use D2O shake tests or low-temperature NMR.

- Impurity Peaks : Compare with synthetic intermediates (e.g., unreacted cyano precursors) via spiking experiments .

Method : - Acquire 2D NMR (HSQC, HMBC) to confirm connectivity.

- Cross-validate with high-resolution mass spectrometry (HRMS) .

(Advanced) What computational approaches predict the reactivity of this compound in nucleophilic reactions?

Answer:

- Density Functional Theory (DFT) :

- Optimize geometry at B3LYP/6-31G(d) level to calculate electrophilicity indices.

- Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .

- Molecular Dynamics (MD) :

(Advanced) How can structural instability during synthesis be mitigated?

Answer:

Instability often stems from:

- Carboxylic Acid Decarboxylation : Conduct reactions under inert atmosphere (N₂/Ar) and low temperatures (<80°C).

- Cyano Group Hydrolysis : Use anhydrous solvents (e.g., dry THF) and acid scavengers (e.g., molecular sieves) .

Protocol : - Monitor pH during aqueous workup (maintain pH 4–6).

- Store final product at –20°C in amber vials to prevent photodegradation .

(Advanced) How to design crystallization trials for this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.